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molecular formula C10H14N2O B8390918 N-Acetyl-N-(3-aminophenethyl)amine

N-Acetyl-N-(3-aminophenethyl)amine

Cat. No. B8390918
M. Wt: 178.23 g/mol
InChI Key: YFVLGCAEAIRPKX-UHFFFAOYSA-N
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Patent
US06787534B2

Procedure details

In ethanol (40 ml) was dissolved 2.1 g of N-acetyl-N-(3-nitrophenethyl)amine (Preparation Example 28), and powdered iron (2.25 g), ammonium acetate (4.3 g) and water (20 ml) were added thereto, followed by heating under reflux for 1.5 hours. The solid matter was filtered off and washed with ethanol, and a part of the filtrate was evaporated. The residue was extracted with ethyl acetate, washed with brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give the title compound (1.723 g, 96%) as a yellow oil.
Name
N-acetyl-N-(3-nitrophenethyl)amine
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.25 g
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([N+:13]([O-])=O)[CH:8]=1)(=[O:3])[CH3:2].C([O-])(=O)C.[NH4+].O>C(O)C.[Fe]>[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([NH2:13])[CH:8]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
N-acetyl-N-(3-nitrophenethyl)amine
Quantity
2.1 g
Type
reactant
Smiles
C(C)(=O)NCCC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.25 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The solid matter was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
a part of the filtrate was evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCC1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.723 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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